molecular formula C10H9F3O3 B14273164 Benzyl 2,2,2-trifluoroethyl carbonate CAS No. 138769-40-1

Benzyl 2,2,2-trifluoroethyl carbonate

Cat. No.: B14273164
CAS No.: 138769-40-1
M. Wt: 234.17 g/mol
InChI Key: YZJVXNDWVYMZAA-UHFFFAOYSA-N
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Description

Benzyl 2,2,2-trifluoroethyl carbonate is an organic compound that features a benzyl group attached to a 2,2,2-trifluoroethyl carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2,2,2-trifluoroethyl carbonate typically involves the reaction of benzyl alcohol with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

C6H5CH2OH+CF3CH2OCOClC6H5CH2OCOCH2CF3+HCl\text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{CF}_3\text{CH}_2\text{OCOCl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCOCH}_2\text{CF}_3 + \text{HCl} C6​H5​CH2​OH+CF3​CH2​OCOCl→C6​H5​CH2​OCOCH2​CF3​+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,2,2-trifluoroethyl carbonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The carbonate group can be displaced by nucleophiles such as amines, leading to the formation of carbamates.

    Hydrolysis: In the presence of water, the carbonate group can hydrolyze to produce benzyl alcohol and 2,2,2-trifluoroethanol.

    Reduction: The compound can be reduced to yield benzyl alcohol and 2,2,2-trifluoroethanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary or secondary amines are used under mild conditions.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products:

    Nucleophilic Substitution: Carbamates

    Hydrolysis: Benzyl alcohol and 2,2,2-trifluoroethanol

    Reduction: Benzyl alcohol and 2,2,2-trifluoroethanol

Scientific Research Applications

Benzyl 2,2,2-trifluoroethyl carbonate has diverse applications in scientific research:

    Organic Synthesis: It serves as a protecting group for alcohols and amines, facilitating the synthesis of complex molecules.

    Pharmaceuticals: The compound is used in the development of prodrugs, where the carbonate group is cleaved in vivo to release the active drug.

    Materials Science: It is employed in the synthesis of fluorinated polymers and materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of benzyl 2,2,2-trifluoroethyl carbonate involves the cleavage of the carbonate group under specific conditions, releasing benzyl alcohol and 2,2,2-trifluoroethanol. The molecular targets and pathways depend on the specific application, such as drug delivery or polymer synthesis.

Comparison with Similar Compounds

    Benzyl 2,2,2-trifluoroethyl sulfide: A sulfur-containing analog with different reactivity and applications.

    Bis(2,2,2-trifluoroethyl) carbonate: A related compound used as a condensing agent in organic synthesis.

Uniqueness: Benzyl 2,2,2-trifluoroethyl carbonate is unique due to its combination of a benzyl group and a trifluoroethyl carbonate moiety, offering distinct reactivity and versatility in various chemical transformations.

Properties

CAS No.

138769-40-1

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

benzyl 2,2,2-trifluoroethyl carbonate

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)7-16-9(14)15-6-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

YZJVXNDWVYMZAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)OCC(F)(F)F

Origin of Product

United States

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